molecular formula C14H12N2O3 B1400587 (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine CAS No. 936342-26-6

(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine

Cat. No. B1400587
M. Wt: 256.26 g/mol
InChI Key: NSVRUVFEBTUFKU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine” is a chemical compound with the molecular formula C14H12N2O3 . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine” is represented by the formula C14H12N2O3 .


Chemical Reactions Analysis

The chemical reactions involving pyridines are diverse and complex. The remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction has been reported as a method for introducing various functional groups on the pyridine scaffold .

Scientific Research Applications

Configurational Dynamics in Derivatives from 2-Pyridinecarboxaldehyde

(E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide, a derivative from 2-pyridinecarboxaldehyde, demonstrates E/Z isomerization upon ultraviolet radiation exposure. This photoisomerization, tracked through NMR, highlights the compound's potential in molecular machines and electronic devices. The structure was determined using FT-IR, NMR, and X-ray diffraction, comparing experimental values to theoretical models (Gordillo et al., 2016).

Pyridine-Based Nitronyl Nitroxide Biradicals

Novel pyridine-based nitronyl nitroxide biradicals have been synthesized and analyzed through ESR and UV-vis spectroscopy. These compounds, displaying strong intramolecular exchange coupling and temperature-dependent triplet ground state or near-degeneracy with the singlet state, are significant for their potential applications in electronic materials (Rajadurai et al., 2003).

Fluorescent Probe for Sulfite Ion

A dipyridyltriphenylamine derivative, (E)-4-(2-nitrovinyl)-N,N-bis(4-(pyridin-4-yl)-phenyl)aniline, has been developed as a fluorescent probe for sulfite ion detection, particularly in the food industry. Its ability to emit far-red to near-infrared emission under various conditions suggests potential uses in luminescent functional materials (Wu et al., 2017).

Modification of Electrophilic Center and Nonleaving Group Substituents

A study on pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates reveals insights into reaction mechanisms influenced by modifying the electrophilic center and substituents. This research contributes to understanding the dynamics of these reactions in organic chemistry (Um et al., 2006).

Oxidative Photoredox Catalysis in Pyridine Synthesis

A study explored the use of Eosin Y, an organic dye, as a photoredox catalyst in synthesizing 2,4,6-trisubstituted pyridines. This method, which uses visible light and molecular oxygen, provides a novel approach to synthesizing these compounds at ambient temperatures (Rohokale et al., 2016).

Synthesis of Prazoles for GERD Treatment

2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, relevant to prazole-based GERD treatments, were synthesized through a modified process. This research contributes to the development of medications for gastric acid-related diseases (Gilbile et al., 2017).

Derivatives for Mechanofluorochromism and Aggregation-Induced Emission

Research on derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide explores their potential in mechanofluorochromism and aggregation-induced emission. This is significant for the development of novel photoluminescent materials (Weng et al., 2018).

properties

IUPAC Name

2-[[4-[(E)-2-nitroethenyl]phenyl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-16(18)10-8-12-4-6-13(7-5-12)11-19-14-3-1-2-9-15-14/h1-10H,11H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVRUVFEBTUFKU-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227315
Record name 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine

CAS RN

936342-26-6
Record name 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936342-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Reactant of Route 2
Reactant of Route 2
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Reactant of Route 3
Reactant of Route 3
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Reactant of Route 4
Reactant of Route 4
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Reactant of Route 5
Reactant of Route 5
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Reactant of Route 6
Reactant of Route 6
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.